

# Quantitative Data Summary for Steroid sulfatase-IN-4

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Steroid sulfatase-IN-4**

Cat. No.: S12885049

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Parameter	Value / Characterization
IC <sub>50</sub> (Human STS)	25 nM (irreversible inhibition) [1] [2]
Target	Steroid Sulfatase (STS) [1] [2]
Inhibition Type	Irreversible [1] [2]
Molecular Weight	420.87 [1] [2]
Molecular Formula	C <sub>19</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>5</sub> S [1] [2]
CAS Number	2990549-73-8 [2]
Primary Research Application	Study of endometriosis [1] [2]
Cytotoxicity (HEK-293 cells)	53.6% inhibition at 20 μM after 24h [2]
Inhibition of 17β-HSD1	25% inhibition at 1 μM in a cell-free assay [2]
Metabolic Stability	Good stability in human hepatic S9 fraction; low intrinsic clearance (Cl(int) <30 μL/min/mg protein) [2]

## Experimental Context and Protocols

The provided data points are typically generated through standardized biochemical and cellular assays. Below is an overview of the common experimental workflows that were likely used to characterize **Steroid sulfatase-IN-4**.

### STS Enzyme Inhibition Assay

The primary goal of this assay is to determine the compound's potency (IC<sub>50</sub> value) and mechanism of action against the STS enzyme.

- **Workflow:** The diagram below outlines the general steps involved in an STS inhibition assay.
- **Key Protocol Details:**
  - **Enzyme Source:** The assay can use a homogenate of cells (often from a human cell line) that have been genetically engineered to overexpress the human STS enzyme [3].
  - **Substrate:** A labeled form of a natural substrate, such as **Estrone Sulfate (E1S)** or **Dehydroepiandrosterone Sulfate (DHEAS)**, is used. The label (e.g., tritium, <sup>3</sup>H) allows for detection of the product [3].
  - **Incubation:** The enzyme is pre-incubated with varying concentrations of the inhibitor before adding the substrate. For irreversible inhibitors like **Steroid sulfatase-IN-4**, a longer pre-incubation time is often used to allow for covalent modification of the enzyme.
  - **Irreversibility Testing:** To confirm irreversible action, the enzyme-inhibitor mixture is often diluted extensively. If the enzyme activity does not recover, it indicates that the inhibitor has permanently inactivated it, rather than just binding reversibly.

### Cellular Activity and Cytotoxicity Assay

This assay evaluates the inhibitor's effect in a whole-cell environment, which is more physiologically relevant.

- **Workflow:** The diagram below illustrates the process for assessing a compound's effect on living cells.
- **Key Protocol Details:**
  - **Cell Lines:** For STS inhibition, hormone-dependent cancer cell lines like **T47D (breast cancer)** are used. Cytotoxicity is often tested on general lines like **HEK-293 (human embryonic**

**kidney**) to assess general cell health impact [4] [2].

- **Treatment:** Cells are treated with a range of compound concentrations for a specified period (e.g., 24 hours).
- **Viability Readout:** Cytotoxicity is measured by assays that indicate metabolic activity or cell number. The result (53.6% inhibition at 20  $\mu$ M) suggests the compound has some cytotoxic effect at high concentrations, which is an important consideration for its therapeutic window [2].

## The Biological Role of Steroid Sulfatase (STS)

To understand the therapeutic potential of **Steroid sulfatase-IN-4**, it is crucial to know the biological role of its target.

- **Core Function:** STS is the enzyme responsible for **hydrolyzing steroid sulfates** (like E1S and DHEAS) into their active, unconjugated forms (Estrone and DHEA). These products are precursors for the most potent estrogens and androgens [5] [6] [7].
- **Therapeutic Rationale:** Because **STS is overexpressed in many hormone-dependent cancers** (e.g., breast, prostate, endometrial), its activity fuels tumor growth by supplying active hormones. Inhibiting STS is a validated strategy to **starve cancer cells of these growth-stimulating signals** [8] [6] [7].
- **Research Application:** The high potency of **Steroid sulfatase-IN-4** makes it a valuable **chemical tool** for researchers to probe the biology of STS in disease models like **endometriosis**, which is also an estrogen-dependent condition [1] [2].

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**Address:** Ontario, CA 91761, United States  
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**Web:** www.smolecule.com